![molecular formula C21H25N3O5S B1671677 Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 835598-94-2](/img/structure/B1671677.png)
Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
GLX-351322 is an inhibitor of NADPH oxidase 4 (NOX4; IC50 = 5 µM). It is selective for NOX4 over NOX2 (IC50 = 40 µM). GLX-351322 (10 µM) reduces glucose-induced production of reactive oxygen species (ROS) and cytotoxicity in isolated human pancreatic islets. It decreases blood glucose levels in an intravenous glucose tolerance test in mice fed a high-fat diet when administered in the drinking water at an estimated dose of 3.8 mg/kg per day.
GLX351322 is a NADPH oxidase 4 inhibitor. GLX351322 counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice. GLX351322 inhibits hydrogen peroxide production from tetracycline inducible NOX4-overexpressing cells with IC50 of 5 uM.
Scientific Research Applications
Inhibitor of NOX4
GLX351322 is a potent and selective inhibitor of NOX4 (NADPH oxidase 4) . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling, immune response, and cell death .
Prevention of ROS Generation and Cellular Death
GLX351322 has been shown to prevent ROS generation and cellular death . This makes it a potential therapeutic agent for conditions characterized by excessive ROS production and cellular death, such as oxidative stress-related diseases .
Improvement of Pancreatic Beta Cell Function
GLX351322 has been found to improve pancreatic beta cell function in high-fat diet fed C57Bl/6 mice . This suggests that it could be used as a therapeutic agent for conditions related to pancreatic beta cell dysfunction, such as diabetes .
Treatment of Glucose Intolerance
In long-term experiments, high-glucose-induced human islet cell ROS production and death were prevented by GLX351322 . This indicates that GLX351322 could be a good candidate for the treatment of glucose intolerance in high-fat diets .
Potential Therapeutic Agent for TMJOA
GLX351322, a novel selective NOX4 inhibitor, is a good candidate for the treatment of Temporomandibular Joint Osteoarthritis (TMJOA), as it prevents ROS production . However, further research is needed to confirm its efficacy in this application .
Inhibition of ROS/MAPK/NF-κB Signaling Pathways
GLX351322 has been shown to attenuate TMJ Osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways . These pathways play a crucial role in inflammation and cell death, suggesting that GLX351322 could be used as a therapeutic agent for conditions characterized by inflammation and cell death .
Mechanism of Action
Target of Action
GLX351322 is a potent inhibitor of NADPH oxidase 4 (NOX4) . NOX4 is an enzyme protein that regulates the cellular redox state by generating reactive oxygen species (ROS) within the cell .
Mode of Action
GLX351322 interacts with its target, NOX4, by inhibiting the production of hydrogen peroxide from NOX4-overexpressing cells . It displays selectivity for NOX4 over NOX2 .
Biochemical Pathways
GLX351322 affects the ROS/MAPK/NF-κB signaling pathways . The inhibition of NOX4 by GLX351322 reduces the overproduction of ROS, which in turn suppresses the activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPK .
Result of Action
The inhibition of NOX4 by GLX351322 leads to a reduction in ROS overproduction, inflammation, cell aging, and cell apoptosis . This results in the protection of retinal structure and function in the context of acute ocular hypertension . It also attenuates osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways .
Action Environment
The action of GLX351322 can be influenced by environmental factors. For instance, the rapid clearance of the joint cavity poses a biological barrier to the therapeutic effect of GLX351322 . Therefore, strategies such as encapsulating GLX351322 in a ROS-responsive microsphere capsule have been explored to enhance its efficacy and stability .
properties
IUPAC Name |
ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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